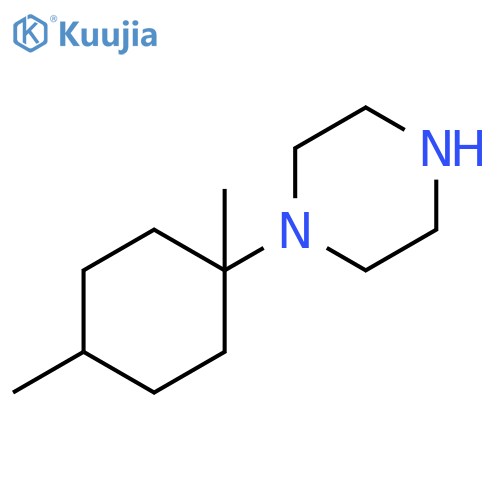Cas no 1558273-81-6 (1-(1,4-dimethylcyclohexyl)piperazine)

1558273-81-6 structure
商品名:1-(1,4-dimethylcyclohexyl)piperazine
CAS番号:1558273-81-6
MF:C12H24N2
メガワット:196.332363128662
MDL:MFCD30753193
CID:5264051
PubChem ID:83818770
1-(1,4-dimethylcyclohexyl)piperazine 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-(1,4-dimethylcyclohexyl)-
- 1-(1,4-dimethylcyclohexyl)piperazine
-
- MDL: MFCD30753193
- インチ: 1S/C12H24N2/c1-11-3-5-12(2,6-4-11)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3
- InChIKey: FSTNDLBSDRNRCX-UHFFFAOYSA-N
- ほほえんだ: N1(C2(C)CCC(C)CC2)CCNCC1
1-(1,4-dimethylcyclohexyl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-645460-0.05g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
| Enamine | EN300-645460-0.25g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
| Enamine | EN300-645460-10.0g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
| Enamine | EN300-645460-10g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 10g |
$3929.0 | 2023-08-31 | ||
| Enamine | EN300-645460-5g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 5g |
$2650.0 | 2023-08-31 | ||
| Enamine | EN300-645460-2.5g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
| Enamine | EN300-645460-1g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 1g |
$914.0 | 2023-08-31 | ||
| Enamine | EN300-645460-1.0g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
| Enamine | EN300-645460-5.0g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
| Enamine | EN300-645460-0.1g |
1-(1,4-dimethylcyclohexyl)piperazine |
1558273-81-6 | 95.0% | 0.1g |
$804.0 | 2025-03-15 |
1-(1,4-dimethylcyclohexyl)piperazine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
1558273-81-6 (1-(1,4-dimethylcyclohexyl)piperazine) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
